molecular formula C8H4Br2ClF3O B6313138 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% CAS No. 1858256-96-8

4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97%

Cat. No. B6313138
M. Wt: 368.37 g/mol
InChI Key: FJRTXVITABOCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% (4-DBCTFMB) is a chemical compound with a wide range of applications in scientific research. It is a halogenated aromatic compound that is used as an intermediate in organic synthesis and as a reagent for a variety of reactions. 4-DBCTFMB is a versatile and efficient reagent for a variety of organic transformations.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-(trifluoromethoxy)benzaldehyde with dibromomethane in the presence of a base to form the intermediate 2-chloro-4-(dibromomethyl)benzaldehyde. This intermediate is then reacted with a reducing agent to yield the final product.

Starting Materials
2-chloro-4-(trifluoromethoxy)benzaldehyde, dibromomethane, base, reducing agent

Reaction
Step 1: 2-chloro-4-(trifluoromethoxy)benzaldehyde is reacted with dibromomethane in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form the intermediate 2-chloro-4-(dibromomethyl)benzaldehyde., Step 2: The intermediate 2-chloro-4-(dibromomethyl)benzaldehyde is then reacted with a reducing agent, such as sodium borohydride, in an aprotic solvent, such as THF, at room temperature to yield the final product, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene., Step 3: The final product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used as a reagent in a variety of organic synthesis reactions. It is used as a reactant in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It is also used in the synthesis of a variety of fluorinated compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes.

Mechanism Of Action

The mechanism of action of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% is not fully understood. However, it is known that the reaction of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% with bromine in acetonitrile (MeCN) involves a radical mechanism. In this reaction, the bromine atom is oxidized to form bromine radical, which then reacts with 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% to form the final product.

Biochemical And Physiological Effects

Due to its halogenated nature, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. Additionally, 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% has been shown to be an effective antioxidant, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in laboratory experiments has several advantages. It is a versatile and efficient reagent for a variety of organic transformations. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a halogenated compound, and its use can result in the formation of hazardous by-products. Additionally, it is highly flammable and should be handled with care.

Future Directions

The use of 4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene, 97% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. Additionally, it is expected to be used in the synthesis of a variety of organometallic compounds, including palladium and platinum complexes. Furthermore, it is expected to be used in the synthesis of a variety of fluorinated compounds. Additionally, it is expected to be used in the development of new drugs and other therapeutic agents. Finally, it is expected to be used in the development of new materials, such as catalysts and polymers.

properties

IUPAC Name

2-chloro-4-(dibromomethyl)-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClF3O/c9-7(10)4-1-2-6(5(11)3-4)15-8(12,13)14/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRTXVITABOCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Br)Br)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibromomethyl)-2-chloro-(trifluoromethoxy)benzene

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